6-Chloro-4-methoxythieno[2,3-b]pyridine
Description
Contextualization of Thienopyridine Scaffolds in Organic and Medicinal Chemistry
Thienopyridine derivatives are recognized as crucial sulfur-containing compounds with a distinctive structure. researchgate.net These scaffolds are of great importance in both organic and medicinal chemistry, with several derivatives being developed into FDA-approved drugs. researchgate.net The applications of thienopyridine-based drugs are most prominent in the treatment of cardiovascular and central nervous system (CNS) diseases. researchgate.net
Beyond these applications, thienopyridine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-infective, antiviral, antiproliferative, antimicrobial, and antitumor properties. researchgate.net The versatility of the thienopyridine framework allows for chemical modifications that can positively influence key characteristics of the resulting compounds, such as solubility, lipophilicity, and their capacity for hydrogen bonding. researchgate.net This adaptability makes them attractive scaffolds for the development of new therapeutic agents.
Overview of Fused Heterocyclic Systems: Thieno[2,3-b]pyridines and Related Isomers
Thienopyridines are a class of bicyclic heteroaromatic compounds formed by the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. Depending on the mode of fusion, six distinct isomers of thienopyridine can exist. researchgate.net The thieno[2,3-b]pyridine (B153569) isomer, which is the core of the title compound, is one of the most extensively studied systems.
The development of synthetic methodologies for thieno[2,3-b]pyridines has been a subject of considerable research. researchgate.net Various synthetic strategies have been devised, often involving the cyclization of substituted thiophenes or pyridines. For instance, the reaction of N-protected 3-acetyl-2-aminothiophenes with reagents like the Vilsmeier-Haack reagent can yield chlorothieno[2,3-b]pyridine derivatives. researchgate.net The reaction conditions can be tuned to favor the formation of different substitution patterns on the thienopyridine core. researchgate.net
Significance of Thienopyridine Derivatives as Versatile Molecular Scaffolds
The thienopyridine skeleton is considered a versatile molecular scaffold due to its ability to be readily functionalized at various positions. This chemical tractability allows for the systematic modification of its structure to optimize interactions with a diverse range of biological targets, including enzymes and receptors. mdpi.com
A prominent example of the therapeutic success of this scaffold is the class of antiplatelet drugs that act as P2Y₁₂ receptor antagonists. This class includes well-known drugs such as Ticlopidine (B1205844), Clopidogrel (B1663587), and Prasugrel. These compounds are prodrugs that are metabolized in the body to their active form, which then irreversibly inhibits the P2Y₁₂ receptor on platelets, thereby preventing platelet aggregation.
The potent anti-proliferative activity of certain thieno[2,3-b]pyridine derivatives has also been reported, with some compounds showing efficacy against cancer cell lines. mdpi.com These findings underscore the potential of the thienopyridine scaffold in the development of novel anticancer agents. mdpi.com The ongoing research into thienopyridine derivatives continues to uncover new therapeutic applications, solidifying their importance in medicinal chemistry. kuleuven.beresearchgate.net
Table 2: Examples of Thienopyridine Derivatives with Therapeutic Applications
| Compound | Therapeutic Application |
| Ticlopidine | Antiplatelet agent |
| Clopidogrel | Antiplatelet agent |
| Prasugrel | Antiplatelet agent |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxythieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-8-5(6)2-3-12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQLOJLXMPRGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Chloro 4 Methoxythieno 2,3 B Pyridine and Its Analogs
Strategies for Constructing the Thienopyridine Skeleton
The assembly of the thieno[2,3-b]pyridine (B153569) core can be broadly categorized into three main approaches: formation of the pyridine (B92270) ring from a thiophene (B33073) precursor, construction of the thiophene ring from a pyridine derivative, and functionalization of a pre-formed thienopyridine system.
Pyridine Ring Formation from Thiophene Derivatives
One of the most common strategies to construct the thieno[2,3-b]pyridine skeleton involves the annulation of a pyridine ring onto a pre-existing thiophene. This can be achieved through various cyclization reactions. For instance, the Gewald reaction provides a powerful tool for the synthesis of 2-aminothiophenes, which can then be used as precursors. wikipedia.orgorganic-chemistry.orgumich.edu These 2-aminothiophenes can undergo condensation with 1,3-dicarbonyl compounds or their equivalents to form the fused pyridine ring.
Another notable method is the Friedländer annulation, where a 2-aminothiophene-3-carboxaldehyde or a related ketone condenses with a compound containing an active methylene (B1212753) group, such as a ketone or ester, in the presence of a base or acid catalyst to yield the thieno[2,3-b]pyridine system.
Thiophene Ring Formation from Pyridine Derivatives
Conversely, the thiophene ring can be constructed onto a pre-functionalized pyridine core. A widely utilized method is the Fiesselmann thiophene synthesis, which involves the reaction of a β-chlorovinyl aldehyde or ketone derived from a pyridine with a thioglycolate ester in the presence of a base to yield a 3-hydroxy-2-thiophenecarboxylate derivative. wikipedia.orgderpharmachemica.comresearchgate.net
Another versatile approach starts with 2-chloropyridine-3-carbonitriles. These can be reacted with sulfur nucleophiles, such as sodium sulfide (B99878) or thioglycolic acid derivatives, to form a 2-thiopyridine intermediate. Subsequent intramolecular cyclization, often a Thorpe-Ziegler reaction, of the S-alkylated intermediate leads to the formation of the fused thiophene ring, yielding a 3-aminothieno[2,3-b]pyridine. mdpi.comnih.gov
Functionalization and Derivatization of Pre-formed Thienopyridines
Once the thieno[2,3-b]pyridine skeleton is formed, further modifications can be introduced through various functionalization reactions. Electrophilic aromatic substitution reactions, such as halogenation and nitration, can be employed to introduce substituents onto the ring system. The regioselectivity of these reactions is often directed by the existing substituents and the reaction conditions. For example, the bromination of thieno[2,3-b]pyridine can be directed to the 4-position. acs.orgacs.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for introducing a wide range of aryl, alkyl, and amino groups onto the thienopyridine core, typically at positions that have been pre-functionalized with a halogen. nih.gov
Targeted Synthesis of 6-Chloro-4-methoxythieno[2,3-b]pyridine Core
The synthesis of the specifically substituted this compound requires a carefully designed synthetic sequence that controls the regiochemistry of the functional group introductions.
Regioselective Functionalization Approaches
A plausible strategy for the synthesis of this compound involves the initial construction of a 4-hydroxythieno[2,3-b]pyridine intermediate. This can be achieved through the Fiesselmann synthesis by reacting a suitably substituted 2-chloropyridine (B119429) derivative with a thioglycolate. wikipedia.orgderpharmachemica.comresearchgate.net For instance, starting from a 2,6-dichloropyridine (B45657) derivative would introduce the chloro group at the desired 6-position of the final thienopyridine.
Alternatively, a pre-formed thieno[2,3-b]pyridine can undergo regioselective functionalization. A key step would be the introduction of a hydroxyl group at the 4-position. This can be challenging directly, but a workaround involves the regioselective bromination at the 4-position, followed by a nucleophilic substitution with a hydroxide (B78521) source or a protected hydroxyl group. acs.orgacs.org
Halogenation and Alkoxylation Strategies
Halogenation: The introduction of the chlorine atom at the 6-position is a critical step. If not incorporated from the starting pyridine derivative, direct chlorination of the thieno[2,3-b]pyridine core is necessary. The regioselectivity of halogenation on the thieno[2,3-b]pyridine system is influenced by the electronic nature of the rings and any existing substituents. The pyridine ring is generally less reactive towards electrophilic substitution than the thiophene ring. However, by using specific halogenating agents and controlling the reaction conditions, regioselective chlorination can be achieved. For instance, chlorination of thieno[2,3-b]pyridine-N-oxide can direct the halogen to the 2- or 4-positions, but achieving 6-chlorination might require a different strategy, possibly involving directed ortho-metalation if a suitable directing group is present.
Alkoxylation: The methoxy (B1213986) group at the 4-position is typically introduced by the O-methylation of a 4-hydroxythieno[2,3-b]pyridine intermediate. tandfonline.comresearchgate.net This transformation can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base like potassium carbonate or sodium hydride. tandfonline.com Care must be taken to avoid N-methylation of the pyridine nitrogen, which can be a competing reaction. The choice of solvent and reaction temperature can significantly influence the O- versus N-methylation selectivity. tandfonline.com
A potential synthetic route is outlined below:
| Step | Reaction | Reactants | Products | Purpose |
| 1 | Thiophene Ring Formation | 2,6-Dichloropyridine-3-carbaldehyde, Methyl thioglycolate, Base (e.g., NaOMe) | Methyl 6-chloro-4-hydroxythieno[2,3-b]pyridine-2-carboxylate | To construct the thienopyridine core with the chloro group at position 6 and a handle for the 4-hydroxy group. |
| 2 | Decarboxylation | Methyl 6-chloro-4-hydroxythieno[2,3-b]pyridine-2-carboxylate, Acid or Base | 6-Chloro-4-hydroxythieno[2,3-b]pyridine | To remove the ester group. |
| 3 | O-Methylation | 6-Chloro-4-hydroxythieno[2,3-b]pyridine, Methylating agent (e.g., CH3I), Base (e.g., K2CO3) | This compound | To introduce the methoxy group at the 4-position. |
This table outlines a conceptual synthetic pathway. The actual implementation would require optimization of reaction conditions for each step to achieve the desired product in good yield and purity.
Modern Synthetic Techniques and Catalysis
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex heterocyclic systems. These methodologies often offer improvements in efficiency, selectivity, and environmental impact over classical methods.
A novel, metal-free approach for the synthesis of thienopyridine derivatives involves the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles. acs.orgorganic-chemistry.org This strategy has been successfully applied to the synthesis of the thieno[2,3-c]pyridine (B153571) isomer, which is structurally related to the target [2,3-b] scaffold. acs.orgorganic-chemistry.org The process begins with the synthesis of a thieno[2,3-c] acs.orgresearchgate.netnumberanalytics.comtriazolo[1,5-ɑ]pyridine intermediate, which upon treatment with an acid catalyst like trifluoromethanesulfonic acid (TfOH), undergoes nitrogen extrusion. acs.orgorganic-chemistry.org The resulting reactive species can then be trapped by various nucleophiles to afford a range of substituted thieno[2,3-c]pyridines. acs.orgorganic-chemistry.org
This method is advantageous as it avoids the use of metal catalysts, which can be costly and leave toxic residues, making the process more environmentally friendly. acs.org The reaction proceeds under mild conditions and allows for late-stage functionalization, overcoming limitations of other synthetic routes. acs.org
Table 1: Optimization of Metal-Free Denitrogenative Transformation for Thieno[2,3-c]pyridine Synthesis Data derived from studies on thieno[2,3-c] acs.orgresearchgate.netnumberanalytics.comtriazolo[1,5-ɑ]pyridine.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | PTSA | Toluene | 110 | 24 | 2 | acs.org |
| 2 | PTSA | Dioxane | 100 | 24 | 5 | acs.org |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 | acs.org |
| 4 | TfOH | Toluene | 110 | 24 | 11 | acs.org |
| 5 | TfOH | Dioxane | 100 | 24 | 48 | acs.org |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 | acs.org |
The Aza-Wittig reaction is a powerful transformation for the formation of imines from carbonyl compounds and iminophosphoranes. researchgate.net This reaction has been ingeniously applied in multicomponent strategies to construct substituted pyridine rings. vapourtec.comresearchgate.net A notable example is a two-pot, three-component synthesis of polysubstituted pyridines that utilizes a redox-neutral catalytic intermolecular Aza-Wittig reaction to generate 2-azadienes, which then undergo a Diels-Alder reaction. vapourtec.comresearchgate.net
The process starts with an α,β-unsaturated carboxylic acid, which is converted to a vinyl isocyanate via a Curtius rearrangement. vapourtec.com The vinyl isocyanate then reacts with an aldehyde in the presence of a phosphine (B1218219) oxide catalyst in an Aza-Wittig type process to form a 2-azadiene. This diene subsequently participates in a [4+2] cycloaddition with a dienophile, such as an enamine, to construct the pyridine ring. vapourtec.com While this has been demonstrated for general pyridine synthesis, this methodology holds potential for the construction of the pyridine portion of the thieno[2,3-b]pyridine scaffold, for instance, by using a thiophene-based aldehyde as one of the starting components. The Aza-Wittig reaction itself is analogous to the standard Wittig reaction, proceeding through a four-membered cyclic intermediate. researchgate.net
The Gewald reaction is a classic and highly versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. These 2-aminothiophenes are critical building blocks for a variety of fused heterocyclic systems, including thienopyrimidines, which are close structural analogs of thienopyridines. The synthesis of thieno[2,3-d]pyrimidines, for example, heavily relies on 2-aminothiophene precursors generated via the Gewald reaction.
The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst. This one-pot process provides a straightforward entry to highly functionalized thiophenes. These 2-aminothiophene-3-carbonitriles or 3-carboxylates can then be cyclized with various one-carbon reagents like formamide (B127407) or formic acid to form the pyrimidine (B1678525) ring of the thieno[2,3-d]pyrimidine (B153573) system. numberanalytics.com
Table 2: Synthesis of Thienopyrimidine Precursors via Gewald Reaction
| Ketone/Aldehyde | Activated Nitrile | Product (2-Aminothiophene) | Subsequent Reagent | Final Product (Thieno[2,3-d]pyrimidine) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | 4-hydroxy-5,6,7,8-tetrahydrobenzo acs.orgvapourtec.comthieno[2,3-d]pyrimidine | numberanalytics.com |
| Cyclopentanone | Malononitrile | 2-amino-3-cyano-4,5-dihydro-cyclopenta[b]thiophene | N/A | N/A | africacommons.net |
The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by palladium and a copper co-catalyst, is highly relevant for the derivatization of the this compound core. The chloro-substituent at the C6 position of the pyridine ring can be readily functionalized using this methodology, allowing for the introduction of various alkynyl groups.
Studies on related heterocyclic systems, such as 6-bromo-3-fluoro-2-cyanopyridine, have demonstrated the efficiency of Sonogashira coupling for C-C bond formation at the halogen-substituted position of the pyridine ring. researchgate.net The reaction conditions are generally mild, often conducted at room temperature with an amine base like triethylamine. wikipedia.orgresearchgate.net Modern variations of the Sonogashira reaction include copper-free conditions, which can prevent the undesired homocoupling of the terminal alkyne. organic-chemistry.org
Table 3: Sonogashira Coupling of Halogenated Pyridine Derivatives
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | 92 | researchgate.net |
| 4-Iodo-anisole | Phenylacetylene | FibreCat® 1001 (Pd-P) | NaOH | Methanol | >99 (Conversion) | thalesnano.com |
| 9-Substituted-6-chloro-2,8-diiodopurine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF/MeCN | 85 (at C2) | thalesnano.com |
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple synthetic steps into a single operation without isolating intermediates. Several MCR strategies have been developed for the synthesis of the thieno[2,3-b]pyridine skeleton. acs.org
One such approach involves the condensation of an aromatic aldehyde, an acetophenone (B1666503) derivative, and cyanothioacetamide. acs.org This leads to the formation of substituted 2-alkylsulfanyl-nicotinonitriles, which can then undergo intramolecular cyclization to yield 3-amino-2-acyl-thieno[2,3-b]pyridines. acs.org These 3-aminothieno[2,3-b]pyridines are versatile intermediates that can be further functionalized. For example, they can react with various electrophiles like isothiocyanates or anhydrides to introduce diverse substituents at the 3-amino position. acs.orgafricacommons.net
Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. researchgate.net While specific reports on the flow synthesis of this compound are limited, the successful application of flow chemistry to the synthesis of related heterocycles and to key reactions highlights its immense potential. acs.orgresearchgate.netnumberanalytics.comvapourtec.comresearchgate.netresearchgate.net
Flow reactors have been successfully used for the synthesis of quinolines, the carbocyclic analogs of pyridines, through various methods including the Friedländer, Doebner-Miller, and Skraup reactions. numberanalytics.comresearchgate.net Similarly, the synthesis of benzothiophenes, which share the thiophene ring, has been achieved in continuous flow systems. acs.orgresearchgate.net Furthermore, crucial cross-coupling reactions like the Sonogashira coupling have been adapted to flow processes, sometimes using a heterogeneous dual-catalyst system of palladium and copper, which simplifies product purification. nih.gov These established flow methodologies could be readily adapted for the synthesis and derivatization of the thieno[2,3-b]pyridine core, potentially enabling safer, more efficient, and scalable production. nih.gov
Table 4: Examples of Heterocycle Synthesis and Reactions in Flow Chemistry
| Reaction/Target Scaffold | Flow Reactor Type | Key Features | Throughput/Yield | Reference |
|---|---|---|---|---|
| Quinoline (B57606) Synthesis | Photochemical Reactor | Tandem photoisomerization-cyclization | >1 g/h | researchgate.netvapourtec.com |
| 3-Cyanoquinoline Synthesis | Photochemical Reactor | Iminyl radical cyclization of azides | Satisfactory yields | researchgate.net |
| Benzothiophene Synthesis | Electrochemical Flow Cell | Electrooxidative radical cyclization | Good yields | acs.org |
| Sonogashira Coupling | Packed-bed Reactor (H-Cube®) | Rapid catalyst screening, "No H₂" mode | High conversion | thalesnano.com |
| Sonogashira Coupling | Pd-coated/Cu tubular reactors | Heterogeneous dual-catalyst system | Good performance | nih.gov |
Synthetic Approaches for Related Thienopyridine and Thienopyrimidine Derivatives
The versatility of the thienopyridine and thienopyrimidine cores allows for a wide array of synthetic strategies to access diverse analogs. These methods often involve the construction of either the thiophene or the pyridine/pyrimidine ring onto a pre-existing heterocyclic structure.
Synthesis of 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles
A facile and scalable preparation of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles has been developed, starting from 2-aminothiophene-3-carboxylate esters. researchgate.net A key step in this synthesis is a thermally promoted elimination and decarboxylation, which is followed by a nucleophilic cyclization to yield the target thienopyridone. researchgate.net This method is advantageous as it often proceeds in good yield without the need for chromatographic purification. researchgate.net
The general approach involves the reaction of a 2-aminothiophene-3-carboxylate with a suitable reagent to introduce the necessary components for the pyridine ring, followed by thermal cyclization. This strategy provides an efficient route to this specific class of thienopyridine derivatives.
Synthesis of 3-Aryl-2-sulfanylthienopyridines
The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines can be achieved through a one-pot, three-component reaction. nih.gov One pathway involves the reaction of an arylidenemalononitrile with a thiol. nih.gov These sulfanylpyridine scaffolds are valuable intermediates for the synthesis of fused heterocyclic systems, including thieno[2,3-b]pyridines.
For instance, 3-cyano-pyridine-2(1H)-thiones can react with α-halo ketones. The resulting S-alkylated intermediates undergo intramolecular cyclization when treated with a base to form the thieno[2,3-b]pyridine ring. researchgate.net This Thorpe-Ziegler type reaction is a common strategy for constructing the thiophene ring onto a pre-existing pyridine core. The reaction of a 2-sulfanylpyridine-3-carbonitrile (B7777513) derivative with compounds like chloroacetone (B47974) or ethyl chloroacetate, followed by base-catalyzed cyclization, yields the corresponding 3-aminothieno[2,3-b]pyridine derivatives. researchgate.net
Synthesis of 2-(Hetero)arylthieno[2,3-b] or [3,2-b]pyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 2-(hetero)aryl-substituted thienopyridines.
A prominent three-step methodology for synthesizing 2-(hetero)arylthieno[2,3-b] or [3,2-b]pyridines begins with a Sonogashira coupling . researchgate.net This involves the reaction of a 2,3-dihalopyridine (such as 3-bromo-2-chloropyridine (B150940) or 2-bromo-3-chloropyridine) with various (hetero)arylalkynes. researchgate.net This step produces the corresponding 2- or 3-chloro(hetero)arylethynylpyridines. researchgate.net The subsequent step is a cyclization reaction where the ethynylpyridine intermediate is treated with a sulfur source, like sodium sulfide (Na₂S), to afford the desired 2-(hetero)arylthienopyridine. researchgate.net This process can also be performed as a one-pot reaction, enhancing its efficiency. researchgate.net
The Suzuki-Miyaura coupling offers another effective route. This reaction is used to create C-C bonds between a halogenated thienopyridine and a (hetero)arylboronic acid or its ester derivatives. For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate can be coupled with various aryl or heteroaryl pinacolboranes or potassium trifluoroborates to yield a wide array of 6-(hetero)arylthieno[3,2-b]pyridines in high yields (65-91%). capes.gov.brnih.govresearchgate.net Similarly, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate reacts with (hetero)arylboron compounds under palladium catalysis to produce methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. nih.gov
Table 1: Synthesis of 2-(Hetero)arylthienopyridines via Cross-Coupling Reactions
| Coupling Reaction | Starting Materials | Catalyst/Reagents | Product Type | Citation |
|---|---|---|---|---|
| Sonogashira Coupling | 3-Bromo-2-chloropyridine, (Hetero)arylalkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-3-((hetero)arylethynyl)pyridine | researchgate.net |
| Cyclization | 2-Chloro-3-((hetero)arylethynyl)pyridine | Na₂S | 2-(Hetero)arylthieno[2,3-b]pyridine | researchgate.net |
| Suzuki-Miyaura Coupling | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, (Hetero)arylboronic acid/ester | Pd(dppf)CH₂Cl₂, K₂CO₃ | 6-(Hetero)arylthieno[3,2-b]pyridine | capes.gov.brnih.gov |
| Suzuki-Miyaura Coupling | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, (Hetero)arylboronic acid/ester | Pd(dppf)CH₂Cl₂, K₂CO₃ | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate | nih.gov |
Synthesis of Thienopyrimidines and Thienopyrazines featuring Chloro and Methoxy Substituents
The synthesis of substituted thienopyrimidines often starts from appropriately functionalized aminothiophenes, which are then cyclized to form the pyrimidine ring.
Chloro-Substituted Thienopyrimidines: A common method for introducing a chloro-substituent, particularly at the 4-position of the thienopyrimidine ring, is through the treatment of the corresponding thienopyrimidin-4-one with a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is widely used for this nucleophilic aromatic substitution. nih.gov For example, 4-oxo-tetrahydrobenzo capes.gov.brnih.govthieno[2,3-d]pyrimidine can be converted to 4-chloro-5,6,7,8-tetrahydrobenzo capes.gov.brnih.govthieno[2,3-d]pyrimidine by refluxing with POCl₃. nih.gov This chloro derivative is a versatile intermediate for further functionalization via nucleophilic substitution reactions. nih.gov The synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine has also been reported, providing a di-halogenated scaffold for further selective modifications. researchgate.net
Methoxy-Substituted Thienopyrimidines: The introduction of a methoxy group can be more complex. While direct methoxylation can be challenging, multi-step synthetic sequences are employed. An efficient method for the synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one involves a tandem aza-Wittig reaction and cyclization process. researchgate.net The key step is the aza-Wittig reaction between an iminophosphorane and an isocyanate, with subsequent trapping of the resulting carbodiimide (B86325) intermediate by a nucleophile like methanol, followed by cyclization. researchgate.netlookchem.com Another approach involves the nucleophilic substitution of a chloro-substituted thienopyrimidine with sodium methoxide (B1231860).
Chloro-Substituted Thienopyrazines: The synthesis of the thieno[2,3-b]pyrazine (B153567) core can be achieved by starting with a substituted pyrazine (B50134). For example, 2,3-dichloropyrazine (B116531) can serve as a precursor. researchgate.net A one-pot procedure involving a Sonogashira coupling of 2,3-dichloropyrazine with an alkyne (like phenylacetylene), followed by treatment with sodium sulfide (Na₂S), leads to the formation of a phenyl-substituted thieno[2,3-b]pyrazine. researchgate.net The remaining chloro-substituent on the pyrazine ring can then be used for further modifications, such as Suzuki cross-coupling reactions to introduce aryl groups. researchgate.net
Table 2: Synthesis of Substituted Thienopyrimidines and Thienopyrazines
| Target Compound Class | Synthetic Strategy | Key Reagents | Precursor | Citation |
|---|---|---|---|---|
| 4-Chlorothienopyrimidine | Nucleophilic Aromatic Substitution | POCl₃ | Thienopyrimidin-4-one | nih.gov |
| 2-Methoxythienopyrimidine | Aza-Wittig Reaction/Cyclization | Iminophosphorane, Isocyanate, Methanol | Aminothiophene derivative | researchgate.netlookchem.com |
| Chloro-substituted Thienopyrazine | Sonogashira Coupling/Cyclization | 2,3-Dichloropyrazine, Alkyne, Na₂S | 2,3-Dichloropyrazine | researchgate.net |
Elucidation of Reaction Mechanisms and Pathways in Thienopyridine Synthesis
Detailed Mechanistic Insights into Cyclization Reactions
The formation of the fused bicyclic thieno[2,3-b]pyridine (B153569) system is predominantly achieved through intramolecular cyclization reactions, where a pre-functionalized pyridine (B92270) or thiophene (B33073) derivative undergoes ring closure. The specific pathway is determined by the nature of the starting materials and the reaction conditions employed.
Thorpe-Ziegler Cyclization in Thienopyridine Formation
The Thorpe-Ziegler reaction is a powerful method for constructing the thiophene ring onto a pre-existing pyridine core, a common strategy for synthesizing thieno[2,3-b]pyridines. researchgate.netresearchgate.net This reaction is an intramolecular variant of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.orglscollege.ac.in In the context of thienopyridine synthesis, the process starts with a 2-alkylthio-3-cyanopyridine derivative. researchgate.netosi.lv
The mechanism proceeds via the following steps:
Carbanion Formation: A base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide (EtONa), abstracts an acidic proton from the α-carbon (adjacent to the sulfur atom) of the alkylthio group. researchgate.netresearchgate.net This carbon must be activated by an electron-withdrawing group (Z), such as an ester, nitrile, or ketone, to facilitate deprotonation and stabilize the resulting carbanion intermediate. researchgate.net
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the adjacent nitrile group (C≡N) at the 3-position of the pyridine ring. researchgate.netresearchgate.net
Cyclization and Tautomerization: This intramolecular attack leads to the formation of a five-membered ring, resulting in a cyclic imine or its tautomeric enamine form. researchgate.netwikipedia.org The tautomeric equilibrium strongly favors the more stable 3-aminothieno[2,3-b]pyridine structure upon aromatization. researchgate.net
The rate and success of the cyclization are heavily dependent on the stability of the carbanion, which is influenced by the electron-withdrawing substituent (Z). The reactivity of these substituents generally follows the order: NO₂ > ArC(O) > CN > COOR > C(O)NH₂ > H. researchgate.netresearchgate.net
Table 1: Key Features of Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Intramolecular nucleophilic condensation | wikipedia.orglscollege.ac.inbuchler-gmbh.com |
| Key Starting Material | 2-Alkylthio-3-cyanopyridine with an α-activating group (Z) | researchgate.netresearchgate.net |
| Common Bases | KOH, K₂CO₃, Sodium Ethoxide (EtONa) | researchgate.netosi.lv |
| Key Intermediate | Resonance-stabilized carbanion at the α-position to the sulfur | researchgate.netresearchgate.net |
| Final Product | 3-Aminothieno[2,3-b]pyridine derivative | researchgate.netosi.lv |
Nucleophilic Cyclization Pathways
Nucleophilic cyclization represents an alternative and widely used strategy for the synthesis of the thieno[2,3-b]pyridine core. A prominent example is the reaction of a 2-chloro-3-cyanopyridine (B134404) with a sulfur-based nucleophile, such as a derivative of thioglycolic acid (e.g., ethyl mercaptoacetate). researchgate.netabertay.ac.uk
The mechanistic pathway for this transformation involves two main stages:
Nucleophilic Aromatic Substitution (SₙAr): The reaction is initiated by the nucleophilic attack of the thiolate anion (generated from the sulfur nucleophile and a base) at the C-2 position of the pyridine ring. This results in the displacement of the chloride leaving group to form a 2-S-substituted-3-cyanopyridine intermediate. researchgate.netabertay.ac.uk This step is an example of the addition-elimination (AE) mechanism common in pyridine chemistry. abertay.ac.uk
Intramolecular Cyclization: In the presence of a base, a proton is abstracted from the carbon alpha to the newly formed thioether linkage, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the C-3 cyano group, in a manner analogous to the Thorpe-Ziegler reaction, to form the five-membered thiophene ring. researchgate.netabertay.ac.uknih.gov Subsequent tautomerization yields the stable aromatic 3-aminothieno[2,3-b]pyridine product. abertay.ac.uk
This pathway is highly effective as it builds the thiophene ring by forming two new carbon-sulfur and carbon-carbon bonds in a sequential process.
Mechanisms of Substituent Introduction and Transformation
The specific functionalization of the thieno[2,3-b]pyridine core, such as in 6-Chloro-4-methoxythieno[2,3-b]pyridine, requires targeted reactions to introduce chloro and methoxy (B1213986) groups at the desired positions.
Alkoxylation Reaction Mechanisms
The introduction of a methoxy group at the C-4 position of the thieno[2,3-b]pyridine ring can be achieved through several mechanistic routes, typically involving nucleophilic substitution. A common strategy involves the O-alkylation of a 4-hydroxythieno[2,3-b]pyridine precursor, which exists in equilibrium with its 4-oxo tautomer.
The mechanism, a variation of the Williamson ether synthesis, proceeds as follows:
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the 4-hydroxythieno[2,3-b]pyridine, forming a highly nucleophilic alkoxide ion.
Nucleophilic Attack: The resulting alkoxide attacks an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in a classic Sₙ2 reaction. The methoxide (B1231860) displaces the leaving group (iodide or sulfate) to form the final 4-methoxy ether product.
Alternatively, if starting with a 4,6-dichlorothieno[2,3-b]pyridine (B1317596) intermediate, the methoxy group can be introduced via a nucleophilic aromatic substitution (SₙAr) reaction. In this case, a nucleophile like sodium methoxide (NaOCH₃) attacks the electron-deficient C-4 position, displacing one of the chloride ions to form the 4-methoxy derivative. The pyridine nitrogen atom facilitates this reaction by withdrawing electron density from the ring. abertay.ac.uk
Chlorination Reaction Mechanisms
Introducing a chlorine atom at the C-6 position of the thieno[2,3-b]pyridine ring is most effectively accomplished by the chlorination of a corresponding 6-hydroxythieno[2,3-b]pyridine (or its tautomer, thieno[2,3-b]pyridin-6(7H)-one). Direct electrophilic chlorination of the pyridine ring is often difficult and lacks regioselectivity. abertay.ac.uk
The standard method uses a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). abertay.ac.ukresearchgate.net The mechanism is as follows:
Activation of the Hydroxyl Group: The oxygen atom of the pyridone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive O-phosphorylated intermediate. abertay.ac.uk This step converts the poor hydroxyl leaving group into a much better leaving group.
Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), present in the reaction mixture, then acts as a nucleophile. It attacks the C-6 position of the activated pyridine ring.
Elimination and Aromatization: The attack of the chloride ion leads to the elimination of the dichlorophosphate (B8581778) group and the restoration of the aromatic pyridine ring, yielding the 6-chlorothieno[2,3-b]pyridine (B1589462) product. abertay.ac.uk This mechanism is a reliable way to convert pyridones to the corresponding chloropyridines. chempanda.com
Intermediates and Transition States in Complex Thienopyridine Syntheses
The synthesis of complex thienopyridines is a multi-step process involving various transient species. Understanding these intermediates and the transition states that lead to them is crucial for optimizing reaction conditions and yields.
In the Thorpe-Ziegler cyclization , the key intermediate is the resonance-stabilized carbanion formed from the S-alkylated cyanopyridine. researchgate.netresearchgate.net The transition state for the ring-closing step involves the approach of this carbanion to the nitrile carbon, forming a strained five-membered ring structure before bond formation is complete. The subsequent cyclic enamine/imine is also a critical, albeit often transient, intermediate that rapidly tautomerizes. researchgate.net
For nucleophilic cyclization pathways starting from 2-chloropyridines, the S-substituted pyridine thioether is a stable, often isolable intermediate. researchgate.netabertay.ac.uk The subsequent cyclization proceeds through a carbanionic intermediate, similar to the Thorpe-Ziegler pathway.
In substituent transformations , the mechanisms also involve distinct intermediates. The chlorination of a 6-pyridone with POCl₃ proceeds through a key O-phosphorylated pyridinium (B92312) intermediate, which activates the C-6 position for nucleophilic attack. abertay.ac.uk For alkoxylation via an SₙAr reaction, a Meisenheimer complex, a resonance-stabilized anionic σ-complex where the nucleophile (methoxide) is covalently bonded to the ring, is the principal intermediate. The transition states are the energy maxima corresponding to the formation and collapse of this complex.
Table 2: Summary of Intermediates and Transition States
| Reaction Pathway | Key Intermediate(s) | Nature of Transition State | Reference |
|---|---|---|---|
| Thorpe-Ziegler Cyclization | 1. α-Carbanion2. Cyclic enamine/imine | Intramolecular C-C bond formation between carbanion and nitrile | researchgate.netresearchgate.netyoutube.com |
| Nucleophilic Cyclization | 1. Thioether adduct2. α-Carbanion | Intramolecular C-C bond formation | researchgate.netabertay.ac.ukresearchgate.net |
| Alkoxylation (SₙAr) | Meisenheimer complex (anionic σ-complex) | Formation/collapse of the Meisenheimer complex | abertay.ac.uk |
| Chlorination (with POCl₃) | O-phosphorylated pyridinium species | Nucleophilic attack of Cl⁻ on the activated C-6 position | abertay.ac.uk |
Isomerization Pathways and Regioselectivity Control
The synthesis of thienopyridines, a scaffold of significant interest in medicinal chemistry, presents a considerable challenge in controlling regioselectivity. researchgate.netresearchgate.net The fusion of a thiophene ring and a pyridine ring can result in six distinct isomers: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.netresearchgate.net Achieving the desired constitutional isomer, such as this compound, requires precise control over the cyclization strategy. The regiochemical outcome is primarily dictated by the choice of starting materials and reaction conditions, which govern the specific bonds formed during the annulation process.
Two principal strategies are employed for the regioselective construction of the thieno[2,3-b]pyridine core: the annulation of a thiophene ring onto a pre-existing pyridine template, and the construction of a pyridine ring onto a thiophene precursor.
Annulation of a Thiophene Ring onto a Pyridine Precursor
This approach is one of the most common methods for synthesizing thieno[2,3-b]pyridines. It typically begins with a suitably substituted pyridine-2(1H)-thione or a 2-halopyridine. researchgate.netnih.gov The regioselectivity is controlled by ensuring that the cyclization occurs between the C2 and C3 positions of the pyridine ring.
A prominent example is the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo carbonyl compounds or other reagents with an activated methylene (B1212753) group adjacent to a halogen. nih.govabertay.ac.uk The initial step is the S-alkylation of the pyridinethione. The subsequent intramolecular cyclization, often a Thorpe-Ziegler reaction, is base-catalyzed and leads to the formation of a 3-aminothieno[2,3-b]pyridine. researchgate.net The regioselectivity is assured because the sulfur atom is fixed at the 2-position and the cyclization proceeds via carbanion formation at the α-carbon of the S-alkyl group, which then attacks the nitrile group at the 3-position of the pyridine ring.
For the specific synthesis of a 6-chloro-4-methoxy derivative, one would start with a 6-chloro-4-methoxy-3-cyanopyridine-2(1H)-thione. The reaction conditions for this cyclization are crucial. Often, a strong base like sodium ethoxide in ethanol (B145695) is required to facilitate the ring closure. nih.gov Milder conditions may only yield the uncyclized S-alkylated intermediate. researchgate.net
Key Cyclization Reactions from Pyridine Precursors
| Starting Material | Reagent | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 3-Cyanopyridine-2(1H)-thione | α-haloketones | Strong base (e.g., NaOEt), reflux | 3-Aminothieno[2,3-b]pyridine | researchgate.net |
| 2-Chloronicotinonitrile | Mercaptoacetic acid esters | Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, EtOH) | 3-Hydroxy/aminothieno[2,3-b]pyridine | researchgate.net |
Annulation of a Pyridine Ring onto a Thiophene Precursor
Alternatively, the pyridine ring can be constructed on a pre-formed, appropriately substituted thiophene. This strategy relies on well-established named reactions for pyridine synthesis, such as the Friedländer annulation or the Gould-Jacobs reaction. researchgate.netwikipedia.org
The most critical precursor for this route is a 2-aminothiophene bearing a carbonyl or related group at the 3-position. The Gewald aminothiophene synthesis is a powerful, one-pot method for preparing these key intermediates. wikipedia.orgumich.edu The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base. wikipedia.orgnih.gov The regiochemistry of the resulting 2-aminothiophene is determined by the initial Knoevenagel condensation.
Once the 2-amino-3-carbonylthiophene is obtained, the Friedländer synthesis can be employed. This involves the condensation of the aminocarbonyl compound with a molecule containing an α-methylene ketone. wikipedia.orgorganic-chemistry.org The regioselectivity of the pyridine ring formation is generally high, leading specifically to the thieno[2,3-b]pyridine isomer. For instance, the reaction of a 2-amino-3-acylthiophene with a β-ketoester under acidic or basic catalysis will controllably form the corresponding substituted thieno[2,3-b]pyridine.
Influence of Reaction Conditions on Thienopyridine Formation
| Synthetic Method | Precursors | Catalyst/Reagent | Conditions | Regiochemical Outcome | Ref |
|---|---|---|---|---|---|
| Thorpe-Ziegler Cyclization | 2-S-alkylated-3-cyanopyridine | Sodium ethoxide | Ethanol, reflux | Thieno[2,3-b]pyridine | nih.gov |
| Gewald Reaction | Ketone, Activated Nitrile, Sulfur | Morpholine, Triethylamine | DMF, 60 °C | 2-Aminothiophene precursor | nih.gov |
| Friedländer Annulation | 2-Aminothiophene-3-carbaldehyde, Ketone | Acid (TFA, p-TsOH) or Base (KOH) | Varies | Thieno[2,3-b]pyridine | wikipedia.orgorganic-chemistry.org |
In the context of this compound, isomerization to other forms like the thieno[3,2-b] isomer is a potential side reaction if the starting materials are not chosen carefully. For example, starting with a 3-aminothiophene-2-carbonyl compound instead of the 2-amino-3-carbonyl isomer would lead directly to the thieno[3,2-b] system via a Friedländer-type condensation. Therefore, the regiochemical integrity of the substituted thiophene or pyridine precursor is paramount for controlling the final product structure. The choice between these primary synthetic strategies allows chemists to circumvent potential isomerization issues and selectively synthesize the desired thieno[2,3-b]pyridine isomer.
Advanced Spectroscopic and Structural Characterization of 6 Chloro 4 Methoxythieno 2,3 B Pyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum of 6-Chloro-4-methoxythieno[2,3-b]pyridine would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the thieno[2,3-b]pyridine (B153569) core would appear as doublets or singlets in the aromatic region of the spectrum. The protons of the methoxy (B1213986) group would be observed as a sharp singlet in the upfield region, typically around 3.9-4.1 ppm. The precise chemical shifts and coupling constants would confirm the substitution pattern on the bicyclic ring system.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the eight carbon atoms. The presence of the chlorine and methoxy substituents would cause characteristic shifts in the signals of the carbons to which they are attached and adjacent carbons. The carbon of the methoxy group would appear in the typical range for O-methyl carbons.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule and confirming the placement of the chloro and methoxy groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the through-space relationships between the methoxy protons and nearby aromatic protons on the ring system.
While specific experimental 2D NMR data for this compound is not available in the public domain, these techniques remain the standard for the complete and definitive structural assignment of such derivatives.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
An experimental IR spectrum for this compound is not publicly documented. However, a theoretical spectrum would exhibit characteristic absorption bands. Key expected vibrations would include C-H stretching from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the aromatic heterocyclic system, and C-O stretching from the methoxy ether linkage. The C-Cl stretching vibration would be expected in the fingerprint region of the spectrum.
| Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 |
| C=C/C=N Aromatic Ring Stretch | 1600-1450 |
| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Specific experimental mass spectral data for this compound, including its detailed fragmentation, is not available in the public literature. The molecular weight of this compound is 199.66 g/mol . A high-resolution mass spectrum would confirm the elemental composition (C₈H₆ClNOS). The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
| Ion | m/z (Expected) | Description |
| [C₈H₆³⁵ClNOS]⁺ | 199 | Molecular Ion (M⁺) |
| [C₈H₆³⁷ClNOS]⁺ | 201 | Isotope Peak (M+2)⁺ |
| [C₇H₃³⁵ClNOS]⁺ | 184 | Loss of •CH₃ |
| [C₇H₃³⁵ClNS]⁺ | 170 | Loss of •CHO |
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Analysis of Rotational Isomers and Conformational Dynamics via Variable Temperature NMR
The study of rotational isomers and the broader conformational dynamics of molecules like this compound and its derivatives is crucial for understanding their structure-activity relationships. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique employed to investigate these dynamic processes, which occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with conformational interchanges, such as bond rotations and ring inversions.
Detailed research into the conformational behavior of the thieno[2,3-b]pyridine scaffold has revealed significant insights into its molecular flexibility. While specific VT-NMR data for this compound is not extensively available in public literature, studies on closely related amino-substituted thieno[2,3-b]pyridines provide a strong model for the types of dynamic processes this class of compounds can undergo. researchgate.net
One key dynamic process observable by VT-NMR in substituted thieno[2,3-b]pyridines is the restricted rotation around the C(sp²)-N bond of an amino substituent. At room temperature, the rotation around this bond is often fast on the NMR timescale, resulting in time-averaged signals for the protons of the amino group. However, as the temperature is lowered, the rate of rotation decreases. When the rate of this internal rotation becomes slow enough, the two amino protons become chemically non-equivalent and appear as separate signals in the ¹H-NMR spectrum. The temperature at which these two signals merge into a single broad peak is known as the coalescence temperature (Tc).
The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency difference between the resolved signals at a temperature well below coalescence. This provides a quantitative measure of the rotational barrier. Studies on fused thieno[2,3-b]pyridines have shown that these barriers are influenced by both electronic and steric effects of other substituents on the ring system. researchgate.net For instance, the presence of bulky substituents can lead to a wider deviation of the amino group from planarity, which in turn affects the π-conjugation with the thiophene (B33073) ring and lowers the energy barrier for rotation. researchgate.net
In addition to bond rotation, another dynamic process observed in fused thieno[2,3-b]pyridine derivatives, particularly those with a fused alicyclic ring, is ring inversion. This process can also be studied using VT-NMR, with the energy barriers being dependent on the size of the fused ring. researchgate.net
The following table presents data from a VT-NMR study on a series of related fused thieno[2,3-b]pyridine derivatives, illustrating the free energies of activation for the restricted rotation of the amino group. This data showcases how changes in the substitution pattern can influence the conformational dynamics.
| Compound | Substituent (R3) | Coalescence Temperature (Tc) [K] | ΔG‡ [kJ/mol] |
| 1 | Me | 268 | 56.6 |
| 2 | Et | 265 | 55.7 |
| 3 | Me | 271 | 57.4 |
| 4 | Et | 273 | 57.8 |
| 5 | Me | 261 | 55.3 |
| 6 | Et | 263 | 55.7 |
| 7 | Me | 258 | 54.5 |
| 8 | Et | 261 | 55.3 |
| Data derived from a dynamic NMR study on substituted thienopyridines. researchgate.net |
These findings underscore the importance of VT-NMR in elucidating the conformational dynamics of the thieno[2,3-b]pyridine scaffold. For this compound, it can be anticipated that the rotation of the methoxy group relative to the thienopyridine ring system would be a key dynamic feature. The energy barrier for this rotation would be influenced by the electronic effects of the chloro substituent and the nitrogen atom in the pyridine (B92270) ring, as well as potential steric interactions. A detailed VT-NMR analysis would be required to quantify these rotational barriers and provide a complete picture of its conformational landscape.
Computational and Theoretical Chemistry Studies of 6 Chloro 4 Methoxythieno 2,3 B Pyridine
Density Functional Theory (DFT) Calculations
A thorough search of scientific literature did not yield any studies that have performed Density Functional Theory (DFT) calculations specifically on 6-Chloro-4-methoxythieno[2,3-b]pyridine. Such calculations would provide valuable information regarding the molecule's geometric and electronic properties.
There are no published data on the optimized geometry and electronic structure of this compound derived from DFT calculations. This type of analysis would typically involve determining bond lengths, bond angles, and dihedral angles to find the molecule's most stable conformation. Furthermore, an analysis of the electronic structure would provide insights into the distribution of electron density and the nature of chemical bonding within the molecule.
No studies were found that report on the Frontier Molecular Orbital (FMO) analysis of this compound. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and its electronic properties. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.
There is no available research on the computational studies of stability and reactivity descriptors for this compound. These descriptors, which can be calculated using DFT, include parameters such as chemical potential, hardness, softness, and electrophilicity index. They are instrumental in predicting the reactivity and stability of a molecule in various chemical environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been reported in the scientific literature. QSAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity, and they are a cornerstone of rational drug design.
There are no published Comparative Molecular Field Analysis (CoMFA) studies for this compound. CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their steric and electrostatic fields.
Similarly, no Comparative Molecular Similarity Indices Analysis (CoMSIA) studies have been conducted specifically for this compound. CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to develop a more comprehensive structure-activity relationship.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.
While specific molecular docking and MD simulation studies for this compound are not extensively detailed in the reviewed literature, the broader class of thieno[2,3-b]pyridine (B153569) derivatives has been the subject of such computational investigations. These studies provide a framework for understanding how this compound might behave.
For instance, MD simulations on related thieno[2,3-d]pyrimidine (B153573) derivatives are performed to explore the physical motion of atoms and molecules, offering insights into conformational changes and the dynamical evolution of the ligand-protein complex. mdpi.com Such simulations typically involve heating and equilibrating the system to physiological temperatures to observe the stability of the interactions predicted by molecular docking. mdpi.com
Ligand-Protein Interaction Profiling and Binding Affinity Prediction
Molecular docking studies on various thieno[2,3-b]pyridine derivatives have revealed key interaction patterns with protein targets. These interactions are crucial for the biological activity of the compounds. For example, derivatives of the thieno[2,3-b]pyridine scaffold have been shown to interact with the DNA-binding domain of Forkhead Box M1 (FOXM1), a transcription factor implicated in cancer. mdpi.com The binding of these compounds can involve hydrogen bonds and π–H bonds with specific amino acid residues like Val296 and Leu289. mdpi.com
The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a critical parameter predicted by docking software. For related imidazo[1,2-a]pyridine (B132010) derivatives, binding energies have been calculated against targets like monoamine oxidase (MAO) enzymes, which are relevant in neurodegenerative diseases. nih.gov For example, the compound Alpidem, which shares a heterocyclic core, showed binding energies of -8.00 kcal/mol and -9.60 kcal/mol against two different protein targets, suggesting a strong binding potential. nih.gov While these values are not directly for this compound, they illustrate the binding affinities that can be achieved by related structures.
The types of interactions observed for the broader thieno[2,3-b]pyridine class include:
Hydrogen Bonds: Essential for anchoring the ligand in the binding pocket.
Halogen Bonds: The chlorine atom on the pyridine (B92270) ring can participate in these interactions.
π-π Stacking/T-shaped Interactions: Arising from the aromatic nature of the thieno[2,3-b]pyridine ring system.
Hydrophobic Interactions: With nonpolar residues in the protein's active site.
Identification of Potential Protein Targets
Computational approaches, particularly molecular docking, are instrumental in identifying potential protein targets for novel compounds. For the thieno[2,3-b]pyridine scaffold, several potential protein targets have been identified through studies on its derivatives.
One significant class of targets is protein kinases , which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.govchemicalbook.com Specific kinases that have been identified as targets for thieno[3,2-b]pyridine (B153574) derivatives include Haspin and Cyclin-dependent kinase-like (CDKL) kinases. nih.govchemicalbook.com Another study highlighted the inhibition of the non-receptor tyrosine kinase Src by thieno[3,2-b]pyridine derivatives. nih.gov
Other identified potential targets for this class of compounds include:
Forkhead Box M1 (FOXM1): A transcription factor that is a target for anticancer drug design. mdpi.com
Phosphoinositide phospholipase C (PI-PLC): An enzyme that is upregulated in many cancers. mdpi.com
Coagulation Factor XI (F11): A protease involved in the blood coagulation cascade, suggesting potential antithrombotic activity. uni.lu
Monoamine Oxidase (MAO): Enzymes involved in neurotransmitter metabolism, representing potential targets for neurodegenerative diseases. nih.gov
These findings suggest that this compound could also exhibit activity against these or related protein targets.
Chemoinformatic Property Prediction and Analysis
Chemoinformatics involves the use of computational methods to analyze chemical information. This includes the prediction of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of new therapeutic agents.
| Property | Value | Compound | Source |
|---|---|---|---|
| Molecular Formula | C8H6ClNOS | This compound | nih.gov |
| Molecular Weight | 199.66 g/mol | This compound | nih.gov |
| Molecular Formula | C7H4ClNS | 6-chlorothieno[2,3-b]pyridine (B1589462) | cymitquimica.com |
| Monoisotopic Mass | 168.9753 Da | 6-chlorothieno[2,3-b]pyridine | cymitquimica.com |
| XlogP (predicted) | 3.2 | 6-chlorothieno[2,3-b]pyridine | cymitquimica.com |
| Predicted Collision Cross Section ([M+H]+) | 127.4 Ų | 6-chlorothieno[2,3-b]pyridine | cymitquimica.com |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for derivatives of the thieno[2,3-b]pyridine scaffold are often predicted using online tools like pkCSM and Pre-ADMET. chemrxiv.org These predictions help in the early-stage assessment of a compound's drug-likeness and potential liabilities. For example, studies on related sulfonamide-pyridine derivatives include predictions for properties such as water solubility, Caco-2 permeability, and various toxicity endpoints. chemrxiv.org
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule. researchgate.net It is used to predict and understand how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MESP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface of a molecule, typically using a color-coded scheme where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions).
These maps are crucial for understanding:
Reactive Sites: Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
Intermolecular Interactions: The EPS map helps in rationalizing hydrogen bonding and other non-covalent interactions that are fundamental to ligand-protein binding. researchgate.net
Molecular Recognition: It provides insights into how a ligand's electrostatic potential complements that of its receptor's binding site.
Structure Activity Relationships Sar and Mechanistic Investigations in Vitro for Thienopyridine Scaffolds
Correlating Structural Modifications with Biological Activities in vitro
The therapeutic efficacy of thieno[2,3-b]pyridines is highly dependent on the nature and placement of substituent groups on the core heterocyclic system and its associated moieties.
Systematic studies have elucidated the impact of various functional groups on the biological activity of the thieno[2,3-b]pyridine (B153569) scaffold.
-OH (Hydroxyl) Groups: The introduction of a methylene-hydroxyl group at the C-5 position has been shown to enhance anti-proliferative activity compared to non-hydroxylated equivalents. mdpi.com
-C=O (Carbonyl) Groups: Thieno[2,3-b]pyridine derivatives featuring a ketone group, such as 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, exhibit significant biological activity. nih.gov Attaching a propyl-aryl group to the C-5 position via a ketone linker also results in potent compounds. nih.govresearchgate.net
-NH2 (Amino) Groups: The 3-amino-2-arylcarboxamido configuration is a common feature in many biologically active thieno[2,3-b]pyridines, serving as a foundational structure for anti-proliferative agents. mdpi.com
Halogens: Halogen substituents, particularly chlorine, play a critical role in modulating activity. For instance, a 2'-Methyl-3'-Chloro substitution pattern on the C-2 arylcarboxamide ring is associated with excellent anti-proliferative IC50 values. nih.govresearchgate.net However, para-substitution with a 4'-chloro group on the same phenyl ring can lead to a loss of direct anti-proliferative effects, while conferring activity as a chemosensitizer through inhibition of enzymes like Tyrosyl-DNA Phosphodiesterase 1 (TDP1). researchgate.net
-OMe (Methoxy) Groups: While specific SAR data for the 4-methoxy group on the thieno[2,3-b]pyridine ring of the title compound is not extensively detailed in the literature, substitutions on associated phenyl rings, such as a 4'-OCH3 group, have been explored in the context of modulating activity for specific targets like TDP1. researchgate.net The compound 6-Chloro-4-methoxythieno[2,3-b]pyridine itself is recognized as a versatile chemical building block. nih.gov
Bulky Groups: The planarity of the thieno[2,3-b]pyridine core can lead to strong intermolecular stacking and poor solubility. mdpi.com Introducing bulky functional groups, such as esters and carbonates, disrupts this crystal packing, which can increase biological activity. mdpi.com Similarly, large hydrophobic groups fused to the pyridine (B92270) ring have been shown to enhance inhibitory activity against certain enzymes by accessing lipophilic pockets. researchgate.net
The following table summarizes the influence of key substituents on the biological activity of the thieno[2,3-b]pyridine scaffold.
The specific location of a functional group on the thieno[2,3-b]pyridine scaffold is as crucial as its chemical nature. Research has demonstrated that altering the substitution pattern can switch a compound's primary biological target or abolish its activity entirely.
A key area of modification is the arylcarboxamide group typically found at the C-2 position. It has been established that 2',3'-disubstitution on this phenyl ring often leads to the highest anti-proliferative activity. researchgate.net Conversely, introducing substituents at the para-position (4'-position) of this same ring generally results in a loss of direct anti-proliferative potency. researchgate.net
The C-5 position on the pyridine ring is another critical site for modification. Appending a propyl-aryl group at this position has been shown to yield compounds with potent, nanomolar-range biological activity. nih.govresearchgate.net The length of the linker is also vital, as compounds with a four-atom chain tethering the aryl group were found to be considerably less active than those with a three-atom (propyl) linker. nih.govresearchgate.net
Mechanistic Insights into Receptor/Enzyme Interactions
The therapeutic effects of thieno[2,3-b]pyridine derivatives stem from their ability to bind and inhibit specific biological targets, primarily enzymes involved in disease pathways.
Hydrogen bonds are pivotal for the stable binding of thieno[2,3-b]pyridine inhibitors within the active sites of their target enzymes.
Phosphoinositide-specific phospholipase C (PI-PLC): Molecular modeling studies of thieno[2,3-b]pyridine derivatives targeting PI-PLC have identified key hydrogen bonding interactions. The side chains of amino acid residues His356, Glu341, Arg549, and Lys438 within the enzyme's active site are crucial for anchoring the inhibitor. nih.gov
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): For TDP1 inhibitors based on this scaffold, binding poses reveal π-alkyl interactions between the compound and histidine residues His263 and His493.
p38α Mitogen-Activated Protein Kinase (MAPK): Atypical inhibitors from this class have been found to form critical hydrogen bonds with the backbone of the kinase hinge region, contributing to a stable 'DFG-out' binding mode.
Thieno[2,3-b]pyridines have been identified as inhibitors of several key enzymes through various screening and development programs.
DNA Gyrase Inhibition: Certain thieno[2,3-b]pyridine derivatives have been evaluated as antimicrobial agents targeting bacterial DNA gyrase. For example, a thiosemicarbazide (B42300) derivative of the scaffold was reported to inhibit Staphylococcus aureus DNA gyrase with an IC50 value of 14.59 µM. Molecular docking simulations have further explored the interactions with the E. coli DNA gyrase B subunit.
IKKβ Inhibition: The thieno[2,3-b]pyridine scaffold has been successfully utilized in the discovery of potent inhibitors of IκB kinase β (IKKβ), a key enzyme in inflammatory signaling pathways.
p38α MAPK Kinase Inhibition: High-throughput screening of DNA-encoded libraries identified a highly potent and specific thieno[2,3-b]pyridine-based inhibitor of p38α kinase, with a cellular IC50 of 7 nM. X-ray crystallography revealed that this inhibitor occupies the ATP-binding site, but in an alternative mode that distorts the P-loop, a feature distinct from typical kinase inhibitors.
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that function primarily by competing with NAD+ for the enzyme's catalytic site and by "trapping" the PARP enzyme on DNA at the site of single-strand breaks. nih.gov This action is synthetically lethal in cancer cells with deficiencies in other DNA repair pathways like homologous recombination. nih.gov While the thieno[2,3-b]pyridine scaffold has been explored as an inhibitor of multiple enzymes, specific studies detailing its mechanism as a direct PARP inhibitor are not extensively reported in the current scientific literature. mdpi.com
The table below details the inhibitory activities of thieno[2,3-b]pyridine derivatives against various enzyme targets.
Rotational Barriers and Conformational Flexibility Impact on SAR
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For the thieno[2,3-b]pyridine scaffold, conformational flexibility and rotational barriers have a significant impact on the structure-activity relationship.
The core thieno[2,3-b]pyridine structure is largely planar, which promotes strong intermolecular π-stacking interactions and leads to high crystal packing energy. mdpi.com This often results in poor aqueous solubility, limiting bioavailability. A successful strategy to overcome this involves introducing bulky groups or flexible side chains. These modifications increase the number of rotatable bonds, disrupting the planarity and tight packing of the molecules. mdpi.com This can lead to improved solubility and, consequently, enhanced biological activity. mdpi.com
For example, tethering a propyl-aryl group to the C-5 position introduces greater rotational freedom compared to more rigid fused cycloalkyl rings that have been used in other analogues. This increased flexibility allows the appended aryl group to more effectively orient itself within a lipophilic pocket of its target enzyme, PI-PLC, resulting in improved anti-proliferative activity. The concept of "conformational freezing," where flexible bonds are locked into a specific geometry through cyclization, is another strategy used to probe the optimal binding conformation and improve potency by reducing the entropic penalty of binding.
Advanced Research Applications and Derivatization Strategies for Thienopyridines
Thienopyridines as Scaffolds for Drug Discovery (In Vitro Studies)
The thieno[2,3-b]pyridine (B153569) framework is a versatile scaffold that has garnered significant interest in drug discovery due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. researchgate.netresearchgate.net Its rigid, planar structure provides a foundation for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological activity. Researchers have extensively utilized this scaffold to develop novel compounds for various therapeutic areas, leveraging its favorable physicochemical properties to enhance binding affinity, selectivity, and bioavailability. researchgate.netmdpi.com
Thienopyridine derivatives have been the subject of extensive research for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance. mdpi.com In vitro studies have demonstrated the potential of these compounds against a spectrum of pathogens.
A series of novel thienopyridines and their fused quinoline (B57606) derivatives were synthesized and evaluated for their antibacterial activity. mdpi.com Several of these compounds showed significant growth inhibition against both Gram-positive and Gram-negative bacteria. mdpi.com Notably, some derivatives were tested for their ability to inhibit DNA gyrase, a crucial enzyme for bacterial survival, with compounds showing inhibitory concentrations (IC₅₀) in the low micromolar range, comparable to or better than the reference drug novobiocin (B609625). mdpi.com Another study highlighted thienopyrimidine derivatives with activity against Helicobacter pylori, identifying the respiratory complex I as the molecular target. nih.gov
Some thienopyridine derivatives have also shown promise as antifungal agents. For instance, certain compounds displayed activity against Candida albicans, a common fungal pathogen. researchgate.net The development of these scaffolds is considered a promising strategy for creating new anti-infective therapies. nih.govnih.gov
Table 1: In Vitro Anti-infective Activity of Selected Thienopyridine Derivatives
| Compound/Derivative Class | Target Organism | Activity/Metric | Finding | Reference(s) |
| Thienopyridine carboxamides (3a, 4a) | Escherichia coli DNA gyrase | IC₅₀ | 2.26 µM and 3.69 µM, respectively, more potent than novobiocin (4.17 µM). | mdpi.com |
| Thienopyridine derivatives (7b) | Klebsiella pneumoniae | MIC | 100 µg/mL. | researchgate.net |
| Thienopyridine derivatives (6c, 7b, 7c) | Candida albicans | Antifungal Activity | Showed antifungal activity. | researchgate.net |
| Thienopyrimidine derivative (26) | Helicobacter pylori | IC₅₀ | 0.0068 µM. | nih.gov |
The thienopyridine scaffold is a cornerstone in the design of novel antiproliferative and anticancer agents. researchgate.netmdpi.com Numerous studies have reported the synthesis of thieno[2,3-b]pyridine derivatives with potent cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net
One study detailed the synthesis of thieno[2,3-b]pyridine derivatives and their evaluation against liver (HepG-2) and breast (MCF-7) cancer cell lines, with some compounds showing significant antitumor activity. researchgate.net Another research effort focused on 3-amino-thieno[2,3-b]pyridines as microtubule-destabilizing agents, demonstrating their ability to inhibit cancer cell growth. mdpi.com The anti-proliferative activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as phosphoinositide phospholipase C (PI-PLC), which is frequently upregulated in cancers. mdpi.com
Recent research in 2024 described the design of novel thieno[2,3-b]pyridine derivatives based on the structure of cabozantinib, a known kinase inhibitor. nih.gov One compound from this series, compound 10, exhibited exceptionally strong inhibitory activity against the A549 lung cancer cell line, with an IC₅₀ value of 0.005 µM, surpassing that of the lead compound. nih.govresearchgate.net This compound was also shown to inhibit cancer cell migration and induce apoptosis in a concentration-dependent manner. nih.gov Further investigations into thieno[2,3-b]quinoline derivatives revealed that they could lower the fraction of cancer stem cells in breast cancer cell lines by altering their metabolism. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Thienopyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/Metric | Finding | Reference(s) |
| Compound 10 (thieno[2,3-b]pyridine derivative) | A549 (Lung) | IC₅₀ | 0.005 µM | nih.gov |
| Compound 10 (thieno[2,3-b]pyridine derivative) | Hela (Cervical) | IC₅₀ | 2.833 µM | nih.gov |
| Compound 10 (thieno[2,3-b]pyridine derivative) | MCF-7 (Breast) | IC₅₀ | 13.581 µM | nih.gov |
| Benzothieno[2,3-c]pyridine (5c) | PC-3 (Prostate) | IC₅₀ | 2.08 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine (4) | MCF-7 (Breast) | IC₅₀ | 0.57 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine (4) | HepG2 (Liver) | IC₅₀ | 1.13 µM | nih.gov |
Thienopyridines and their isosteres, thienopyrimidines, have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets for cancer therapy. researchgate.net The structural resemblance of the thienopyrimidine core to the purine (B94841) ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. researchgate.net
Research has identified thienopyridine analogues as potent inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer. dntb.gov.ua Additionally, novel quinazolinone derivatives featuring a thienopyridine scaffold have been designed and synthesized as potential inhibitors of p38α mitogen-activated protein kinase (MAPK). rsc.orgnih.gov Elevated levels of p38α MAPK are associated with several cancers, making it a significant therapeutic target. nih.gov In vitro enzyme assays demonstrated that new analogues had a superior ability to inhibit p38α MAPK kinase compared to the reference compound SB 202190. nih.gov
Furthermore, thieno[2,3-b]pyridine derivatives have been developed as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose dysregulation is linked to tumor growth and metastasis. nih.gov
Table 3: In Vitro Kinase Inhibitory Activity of Selected Thienopyridine Derivatives
| Compound/Derivative Class | Target Kinase | Activity/Metric | Finding | Reference(s) |
| Quinazolinone-thienopyridine (6) | p38α MAPK | IC₅₀ | 0.18 µM | nih.gov |
| Quinazolinone-thienopyridine (8a) | p38α MAPK | IC₅₀ | 0.23 µM | nih.gov |
| Quinazolinone-thienopyridine (8b) | p38α MAPK | IC₅₀ | 0.31 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine (4) | PIM-1 Kinase | IC₅₀ | 11.4 nM | nih.gov |
| Pyrido[2,3-d]pyrimidine (10) | PIM-1 Kinase | IC₅₀ | 17.2 nM | nih.gov |
Thienopyridine derivatives are a well-established class of antiplatelet agents used in the prevention of thromboembolic events. nih.govangelfire.com Compounds like clopidogrel (B1663587) and ticlopidine (B1205844) function as prodrugs, which are metabolized to active forms that irreversibly antagonize the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. nih.govangelfire.com This blockade prevents platelet activation and aggregation, which are key steps in thrombus formation. angelfire.com
In vitro studies have been crucial in identifying and characterizing new thienopyridine-based anticoagulant compounds. Research has demonstrated that novel thienopyridine derivatives can significantly reduce ADP-mediated platelet aggregation, alpha granule secretion (measured by CD62P expression), and the activation of the GPIIb/IIIa receptor. bmj.com Some newly synthesized compounds were found to be more potent inhibitors of platelet function in vitro than clopidogrel and also showed synergistic effects when combined with aspirin. bmj.com Molecular modeling studies on other pyridine (B92270) derivatives have also been used to guide the design of new anticoagulant compounds targeting thrombin, a key enzyme in the coagulation cascade. nih.gov
Scaffold Diversification and Library Synthesis for Biological Screening
The versatility of the thienopyridine scaffold lends itself to extensive diversification through various synthetic strategies, enabling the creation of large compound libraries for high-throughput biological screening. nih.govrsc.org Chemists employ methods like the Gewald reaction to construct the initial thiophene (B33073) ring, followed by cyclization to form the fused pyridine system. nih.gov
Further diversification is achieved by introducing a wide array of substituents at different positions of the thienopyridine core. researchgate.net For example, palladium-catalyzed cross-coupling reactions are used to attach various aryl and alkyl groups. rsc.org The synthesis of macamide analogues, for instance, involved modifying the alkyl chain, benzyl (B1604629) position, and amide bond to create a library of 35 compounds for screening as TNF-α inhibitors. rsc.org These synthetic efforts allow for a systematic exploration of the structure-activity relationship (SAR), where modifications are made to enhance potency, selectivity, or pharmacokinetic properties. nih.gov The generation of such libraries is a critical step in modern drug discovery, providing a diverse chemical space from which to identify promising lead compounds for a multitude of biological targets. rsc.org
Thienopyridine Derivatives in Material Science
Beyond their pharmacological applications, pyridine-based heterocycles, including thienopyridines, are valuable in the field of material science. researchgate.net The electronic properties and rigid, planar structure of the pyridine moiety make it a useful building block for creating functional materials. Pyridine derivatives are utilized in the development of dyes and catalysts, leveraging their unique chemical characteristics. researchgate.net The fused ring system of thienopyridines can be functionalized to tune their optical and electronic properties, suggesting potential applications in areas such as organic electronics, sensors, and photodynamic therapy, although this remains a less explored area compared to their medicinal use.
Future research on the chemical compound 6-Chloro-4-methoxythieno[2,3-b]pyridine is poised to expand its potential applications in medicinal chemistry. As a member of the thieno[2,3-b]pyridine class, a scaffold known for a wide range of biological activities, future investigations are aimed at refining its synthesis, understanding its biological interactions through computational models, and discovering new therapeutic uses. nih.govekb.egresearchgate.netdrugbank.com Key areas of future development include creating more sustainable synthetic methods, employing advanced predictive modeling, exploring novel biological targets, designing multi-targeting agents, and integrating high-throughput screening with computational data to accelerate discovery.
Q & A
Q. What are the key synthetic routes for 6-Chloro-4-methoxythieno[2,3-b]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of thieno-pyridine derivatives typically involves cyclization and functional group modification. For example, the synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride involves tert-butoxycarbonyl (Boc) deprotection using concentrated HCl in methanol under ambient conditions . Similarly, halogenated pyridine intermediates (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) are synthesized via nucleophilic substitution or condensation reactions, often requiring catalysts like palladium or copper and solvents such as DMF or toluene . Key variables affecting yield include:
- Catalyst selection : Palladium catalysts enhance cross-coupling efficiency in heterocyclic systems.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for cyclization steps.
- Temperature control : Room-temperature reactions minimize side-product formation in acid-mediated deprotection .
Q. What analytical techniques are recommended for confirming the structure of thieno-pyridine derivatives?
Methodological Answer: Structural elucidation relies on a combination of spectroscopic and computational methods:
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, NIST databases offer reference spectra for pyridine derivatives, though specific data for this compound may require extrapolation from analogues like 2-chloro-6-methoxypyridine .
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and electronic environments. Chlorine atoms induce deshielding in adjacent protons (~0.3–0.5 ppm shifts).
- Computational Profiling : Quantitative Structure-Property Relationship (QSPR) models and neural networks predict physicochemical properties (e.g., logP, solubility) based on molecular descriptors .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking are critical for reactivity analysis:
- DFT Studies : Optimize the molecule’s geometry to identify electrophilic centers (e.g., chlorine at position 6). Fukui indices quantify susceptibility to nucleophilic attack .
- Solvent Effects : Continuum solvation models (e.g., COSMO-RS) simulate solvent polarity’s impact on reaction barriers. Polar solvents stabilize transition states in SNAr reactions.
- Case Study : For 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine, computational models predicted regioselective substitution at the chloromethyl group, validated by experimental LC-MS data .
Q. What strategies address contradictory results in the biological activity of halogenated thieno-pyridines?
Methodological Answer: Contradictions in bioactivity often arise from structural analogs or assay variability. Mitigation strategies include:
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives like 6-methylthieno[2,3-d]pyrimidine-4-thiol (antiviral) and 7-chlorothieno[2,3-c]pyridine (enzyme inhibition) to isolate critical functional groups .
- Assay Standardization : Use isogenic cell lines and control compounds (e.g., kinase inhibitors) to normalize readouts.
- Mechanistic Profiling : Employ CRISPR screening or proteomics to identify off-target interactions. For example, 3-aminopyrazolo[3,4-d]pyrimidine derivatives showed divergent activity due to differential binding to ATP pockets .
Q. How can regioselectivity challenges in thieno-pyridine functionalization be resolved?
Methodological Answer: Regioselectivity is controlled by steric and electronic factors:
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution. For example, tert-butoxycarbonyl directs lithiation to specific positions in pyridine rings .
- Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify positions ortho to electron-withdrawing groups (e.g., chlorine) .
- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability (para-substitution) .
Q. What are the best practices for scaling up thieno-pyridine synthesis while maintaining purity?
Methodological Answer: Scale-up requires optimization of:
- Batch Reactors : Use jacketed reactors with precise temperature control (±2°C) to avoid exothermic side reactions.
- Purification Techniques : Combine column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization (ethanol/water) for >95% purity .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing offline sampling needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
